Sphingosine-1-Phosphate (S1P) Receptor Modulation: Patent-Supported Selectivity Unique to the Propyl-Linked 4-Methoxyphenyl Scaffold
The 5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol scaffold is explicitly claimed in patent literature as an S1P receptor modulator, a therapeutic mechanism relevant to autoimmune and inflammatory diseases [1]. The propyl spacer is structurally essential for S1P receptor engagement because it positions the 4-methoxyphenyl group at the optimal distance from the oxadiazole-thiol core for receptor-ligand complementarity; analogs with a direct phenyl linkage (e.g., 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol) or benzyl linkage cannot recapitulate this pharmacophoric geometry [1]. This patent-defined application represents a specific, defensible differentiation point not available to closer commercial analogs.
| Evidence Dimension | S1P receptor modulation (agonism/antagonism) – patent-claimed application domain |
|---|---|
| Target Compound Data | 5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol and derivatives explicitly claimed as S1P receptor modulators (EP2278879, US8993575, EP2414341) [1]. |
| Comparator Or Baseline | 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol (CAS 23766-26-9) – no patent claims for S1P modulation. |
| Quantified Difference | Qualitative differentiation: patent coverage exists for target compound class; absent for shorter-linker analogs. |
| Conditions | Patent analysis (EP2278879, US8993575, EP2414341); S1P receptor pharmacology. |
Why This Matters
Procurement for S1P-targeted screening or lead optimization programs requires the propyl-linked scaffold specifically; shorter-linker commercial analogs lack the pharmacophoric geometry validated by patent claims and cannot substitute.
- [1] Path. Compounds, Compositions and Methods Comprising Oxadiazole Derivatives. European Patent EP2278879 / US Patent Application US2009041164. Filed 20 April 2009. View Source
